2-Chloro-4-ethyl-6-phenylpyrimidine
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Overview
Description
2-Chloro-4-ethyl-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-6-phenylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with ethyl and phenyl substituents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-6-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-ethyl-6-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-phenylpyrimidine
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-4-ethyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
86984-22-7 |
---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-chloro-4-ethyl-6-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-2-10-8-11(15-12(13)14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
XHWSWAIAFFQVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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